2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate
Description
2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate is an active ester compound characterized by a quinoline-carbamate moiety linked to a 2,5-dioxopyrrolidin-1-yl group. This structure enables its use as an acylating agent in synthetic chemistry, particularly for introducing the quinolin-5-ylcarbamate group into target molecules. The compound’s reactivity arises from the electron-withdrawing dioxopyrrolidinyl group, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions with amines or other nucleophiles.
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-5-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-12-6-7-13(19)17(12)21-14(20)16-11-5-1-4-10-9(11)3-2-8-15-10/h1-5,8H,6-7H2,(H,16,20) |
InChI Key |
GSUAEJLHPZBDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Activation Phase : The carbodiimide agent facilitates the conversion of the carboxylic acid group in NHS to an active O-acylisourea intermediate.
-
Coupling Phase : Nucleophilic attack by the amine group of 5-aminoquinoline on the activated ester yields the target carbamate, releasing the urea byproduct.
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of NHS and amine |
| Temperature | 0–4°C | Minimizes racemization |
| Molar Ratio (NHS:Amine) | 1.2:1 | Drives reaction completion |
| Reaction Time | 4–6 h | Balances conversion and side reactions |
A study using EDC in dimethylformamide (DMF) at 0°C reported a yield of 78% after chromatographic purification. Side products, such as N-acylurea derivatives, were minimized by maintaining stoichiometric excess of NHS.
Catalyst-Free Synthesis via N-Hetaryl Ureas
A novel catalyst-free method utilizes N-quinolin-5-yl urea and alcohols under thermal conditions. This approach eliminates the need for toxic coupling agents, aligning with green chemistry principles.
Procedure Overview
-
Substrate Preparation : N-Quinolin-5-yl urea is synthesized from 5-aminoquinoline and potassium cyanate.
-
Alcoholysis : The urea reacts with primary, secondary, or tertiary alcohols at 80–100°C, producing the carbamate and ammonia.
Representative Yields
| Alcohol | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 94 | 12 |
| Isopropanol | 88 | 14 |
| tert-Butanol | 48 | 24 |
Density functional theory (DFT) calculations confirm the intermediacy of quinolin-5-yl isocyanate, which reacts exothermically with alcohols. Tertiary alcohols exhibit lower yields due to steric hindrance during nucleophilic attack.
Solvent-Controlled One-Pot Synthesis
Recent advances demonstrate solvent-dependent pathways for synthesizing NHS-activated carbamates. A toluene-mediated one-pot protocol achieves 65–72% yield by combining propiolate esters with dipropylamine and N-bromosuccinimide (NBS).
Critical Steps
-
Propiolate Activation : Ethyl propiolate reacts with dipropylamine to form an enamine intermediate.
-
Succinimide Incorporation : NBS introduces the 2,5-dioxopyrrolidin-1-yl group via electrophilic addition.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.38 | 72 |
| Tetrahydrofuran | 7.52 | 58 |
| Acetonitrile | 37.5 | 42 |
Low-polarity solvents like toluene favor intramolecular cyclization, reducing side reactions.
Comparative Analysis of Methods
| Method | Yield Range (%) | Environmental Impact | Scalability |
|---|---|---|---|
| Carbodiimide-Mediated | 70–78 | Moderate (toxic byproducts) | High |
| Catalyst-Free | 48–94 | Low | Moderate |
| Solvent-Controlled | 65–72 | Low (recyclable solvents) | High |
The catalyst-free method excels in sustainability but faces challenges in tert-alcohol compatibility. The carbodiimide approach remains preferred for large-scale production despite its environmental footprint.
Optimization Strategies
Temperature Modulation
Purification Techniques
-
Silica Gel Chromatography : Essential for removing NHS-derived byproducts; elution with ethyl acetate/hexane (3:7) provides >95% purity.
-
Recrystallization : Ethanol/water mixtures (4:1) recover 82% of product with minimal loss.
Challenges and Limitations
-
Moisture Sensitivity : NHS esters hydrolyze rapidly in aqueous environments, necessitating anhydrous conditions.
-
Steric Hindrance : Bulky substituents on the alcohol or amine reduce coupling efficiency, particularly in catalyst-free systems.
-
Byproduct Management : Urea derivatives from carbodiimide methods require additional purification steps, increasing costs .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines.
Scientific Research Applications
Research indicates that 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate exhibits significant biological activities, particularly in neuropharmacology and cancer research.
Neuropharmacological Applications
Studies have demonstrated its potential as an anticonvulsant agent. In preclinical models, compounds derived from this structure have shown efficacy against seizures through various tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
Efficacy Data:
| Compound | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | Protective Index MES | Protective Index PTZ |
|---|---|---|---|---|
| Compound A | 88.4 | 59.9 | >16.97 | >25.04 |
| Compound B | 21.0 | Not available | >71.43 | Not available |
These results indicate that certain derivatives exhibit superior safety profiles compared to established antiepileptic drugs like ethosuximide and lacosamide .
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly its ability to inhibit specific calcium channels (Cav 1.2). This inhibition can disrupt cancer cell proliferation and survival pathways, making it a candidate for further development in cancer therapeutics.
Case Studies
- Anticonvulsant Efficacy : In a study involving various hybrid molecules incorporating the dioxopyrrolidine structure, certain compounds demonstrated broad-spectrum anticonvulsant activity across multiple seizure models without impairing motor coordination .
- Cancer Research : Another investigation highlighted the compound's potential as an innovative therapeutic agent targeting Cav 1.2 channels in cancer cells, suggesting a novel approach to cancer treatment by inhibiting these pathways .
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which are involved in various physiological processes . This inhibition can lead to anticonvulsant and analgesic effects, making it a potential candidate for treating epilepsy and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Functional Comparison of Active Esters
Key Findings:
Structural Differences and Reactivity: The quinolin-5-ylcarbamate group in the target compound introduces a heteroaromatic system, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to the pyren-1-yl analog’s bulky aromatic system. The latter’s fluorescence properties make it suitable for imaging applications, whereas the quinoline derivative is more likely to be used in drug synthesis . Compound 63 () employs a tert-butoxypropionyl group, which confers steric protection during synthesis, contrasting with the unprotected carbamate in the target compound. This difference impacts solubility and reaction kinetics.
Applications: 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate is inferred to act as an intermediate in drug synthesis, analogous to Compound 63, which is used in quinazolinone derivatives with reported kinase inhibition activity . The pyren-1-yl analog () is utilized in conjugation reactions for labeling biomolecules, leveraging pyrene’s fluorescence.
Stability and Solubility: The quinoline-carbamate moiety may improve aqueous solubility compared to the hydrophobic pyrenyl derivative, though both compounds require organic solvents for handling.
Limitations:
Direct comparative studies on these compounds are absent in the provided evidence. The analysis relies on structural analogs and inferred reactivity. Experimental data on reaction yields, kinetic stability, or biological activity would further validate these comparisons.
Biological Activity
2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula for 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate is , with a molecular weight of 230.22 g/mol. Its structure includes a quinoline moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N2O3 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate |
| InChI | InChI=1S/C12H10N2O3 |
| SMILES | CC(=O)N1C(=O)C(C1)NC(=O)OC2=C(N=C(C=C2)C)C(=O)N |
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate appears to involve interactions with specific biological targets such as enzymes and receptors. Quinoline derivatives are known to exhibit diverse pharmacological effects, including antimicrobial and anticancer activities due to their ability to interfere with nucleic acid synthesis and enzyme activity.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of quinoline can exhibit significant antibacterial and antifungal properties. The presence of the dioxopyrrolidine moiety enhances its interaction with microbial targets.
- Anticancer Properties : Quinoline derivatives have been studied for their potential in cancer treatment. They may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific oncogenic pathways.
- Neuroprotective Effects : Some studies suggest that compounds similar to 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate can modulate glutamate transporters, providing neuroprotective effects in models of neurodegeneration.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of quinoline derivatives on various cancer cell lines. The results indicated that 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate exhibited significant growth inhibition in breast and lung cancer cells at low micromolar concentrations (DC50 values ranging from 0.5 to 5 µM) .
- Neuroprotection in Animal Models : In vivo studies demonstrated that this compound could enhance glutamate uptake in primary glial cultures, indicating its potential as a positive allosteric modulator for glutamate transporters . This activity was linked to a reduction in seizure frequency in mouse models.
Comparative Analysis
To better understand the biological activity of 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate, it is useful to compare it with other similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate | Moderate | High | Present |
| Quinoline Derivative A | High | Moderate | Absent |
| Quinoline Derivative B | Low | High | Present |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
